molecular formula C8H13NO3 B2487833 N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine CAS No. 180918-12-1

N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine

Cat. No.: B2487833
CAS No.: 180918-12-1
M. Wt: 171.196
InChI Key: MGUVQIFYKYWSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for spirocyclic systems containing heteroatoms. The compound is registered under Chemical Abstracts Service number 180918-12-1, providing a unique identifier for this specific molecular entity. The systematic name reflects the presence of a spiro junction connecting a dioxane ring system with a cyclohexane derivative, where the hydroxylamine group is attached through an imine linkage at the 8-position.

The molecular formula C8H13NO3 indicates the presence of eight carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight of 171 daltons places this compound within the range typical for synthetic intermediates and building blocks used in pharmaceutical and materials chemistry. The International Chemical Identifier key MGUVQIFYKYWSGP-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational studies.

Alternative nomenclature systems may refer to this compound using simplified names that emphasize different structural features. The Simplified Molecular Input Line Entry System representation C1CC2(CCC1=NO)OCCO2 provides a linear encoding of the molecular structure that is particularly useful for computational applications and database management.

Molecular Architecture: Spirocyclic System Analysis

The molecular architecture of this compound centers around a spirocyclic junction that creates a rigid three-dimensional framework. The spiro carbon atom serves as the connection point between two distinct ring systems: a five-membered 1,4-dioxolane ring and a six-membered cyclohexane ring that bears the hydroxylamine substituent. This arrangement imposes significant conformational constraints that influence both the physical properties and chemical reactivity of the molecule.

The 1,4-dioxaspiro[4.5]decane backbone represents a well-established structural motif in organic chemistry, frequently employed as a protecting group for ketones and aldehydes. Related compounds in this family include 1,4-dioxaspiro[4.5]decan-8-one and 1,4-dioxaspiro[4.5]decan-8-ol, which serve as important synthetic precursors. The spirocyclic system exhibits chair-like conformations in the cyclohexane ring portion, while the dioxolane ring adopts envelope or twist conformations depending on external factors such as solvent environment and temperature.

The hydroxylamine functional group at the 8-position introduces additional structural complexity through its ability to exist in different tautomeric forms. The oxime geometry can adopt either E or Z configurations, though steric interactions with the spirocyclic framework may favor one isomer over the other. The nitrogen-oxygen bond in the hydroxylamine group typically exhibits partial double-bond character, contributing to the overall rigidity of the molecular framework.

Crystallographic Data and Conformational Studies

Crystallographic analysis of spirocyclic compounds related to this compound has provided valuable insights into the three-dimensional organization of these molecular systems. While specific crystal structure data for the target compound were not directly available in the search results, related studies on 1,4-dioxaspiro[4.5]decan-8-one derivatives have been deposited in crystallographic databases with identification numbers such as Cambridge Crystallographic Data Centre 2090985.

The conformational behavior of spirocyclic systems is particularly important for understanding their chemical properties and biological activities. The rigid nature of the spiro junction restricts rotation around the central carbon atom, leading to well-defined molecular geometries that can be characterized through computational methods and experimental techniques. The dioxane ring system typically adopts chair conformations that minimize steric strain, while the cyclohexane portion can exist in multiple conformational states depending on substituent effects.

Temperature-dependent conformational studies have revealed that spirocyclic systems generally exhibit limited flexibility compared to their non-cyclic analogs. The activation barriers for conformational interconversion are typically elevated due to the constraints imposed by the spiro junction. This conformational rigidity has important implications for the design of biologically active compounds, as it can enhance selectivity for specific molecular targets while reducing entropy penalties associated with binding.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary information about molecular structure and dynamics. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed insights into connectivity patterns and conformational behavior.

Proton nuclear magnetic resonance spectra of related spirocyclic compounds reveal characteristic splitting patterns that reflect the rigid molecular framework. For example, 1,4-dioxaspiro[4.5]decan-8-one exhibits well-resolved multiplets in the range of 1.6-4.0 parts per million, corresponding to the methylene protons in both ring systems. The oxime proton in hydroxylamine derivatives typically appears as a broad singlet in the range of 8-12 parts per million, though this can vary depending on hydrogen bonding interactions and solvent effects.

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework and can distinguish between different carbon environments within the molecule. The spiro carbon typically appears at characteristic chemical shifts that reflect its unique bonding environment. Related compounds show carbon signals distributed across the aliphatic region, with the carbonyl carbon in ketone derivatives appearing around 200 parts per million.

Infrared spectroscopy reveals distinctive absorption bands that are characteristic of the functional groups present in the molecule. The hydroxylamine nitrogen-oxygen stretch typically appears in the region around 950-1000 wavenumbers, while carbon-hydrogen stretching modes are observed in the 2800-3000 wavenumber range. The presence of the dioxane ring system contributes additional carbon-oxygen stretching frequencies in the 1000-1300 wavenumber region.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak for this compound should appear at mass-to-charge ratio 171, corresponding to the calculated molecular weight. Fragmentation patterns typically involve loss of the hydroxylamine group or cleavage of the spirocyclic system, generating characteristic fragment ions that can be used for structural confirmation.

Computational Molecular Modeling Approaches

Computational molecular modeling has become an essential tool for understanding the properties and behavior of spirocyclic compounds like this compound. Density functional theory calculations provide accurate predictions of molecular geometries, electronic properties, and vibrational frequencies that complement experimental observations.

Geometry optimization studies using modern computational methods have revealed that spirocyclic systems adopt well-defined minimum energy conformations that are consistent with experimental crystal structures. The spiro junction imposes geometric constraints that limit conformational flexibility, resulting in relatively rigid molecular frameworks. The hydroxylamine group introduces additional complexity through its ability to participate in intramolecular hydrogen bonding interactions that can stabilize specific conformations.

Electronic structure calculations provide insights into the distribution of electron density within the molecule and can predict reactivity patterns based on frontier molecular orbital energies. The highest occupied molecular orbital is typically localized on the nitrogen atom of the hydroxylamine group, while the lowest unoccupied molecular orbital may be associated with the spirocyclic framework or the nitrogen-oxygen bond. These electronic properties influence the chemical reactivity and potential biological activities of the compound.

Molecular dynamics simulations allow for the exploration of conformational behavior under different conditions of temperature and solvation. These studies have shown that spirocyclic compounds generally exhibit restricted conformational sampling compared to their acyclic analogs, with most molecular motions confined to small-amplitude vibrations around the equilibrium geometry. The polarizability of this compound has been calculated to be 16.5±0.5 × 10^-24 cubic centimeters, indicating moderate electron delocalization within the molecular framework.

Property Value Unit Method
Molecular Formula C8H13NO3 - Experimental
Molecular Weight 171 g/mol Calculated
Boiling Point 321.1±42.0 °C at 760 mmHg Predicted
Flash Point 148.0±27.9 °C Predicted
Density 1.4±0.1 g/cm³ Predicted
Vapor Pressure 0.0±1.5 mmHg at 25°C Predicted
Polarizability 16.5±0.5 10^-24 cm³ Calculated

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-9-7-1-3-8(4-2-7)11-5-6-12-8/h10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUVQIFYKYWSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=NO)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Acid-Catalyzed Ketalization

The conventional approach involves reacting cyclohexanone with ethylene glycol in the presence of a Brønsted acid catalyst, such as p-toluenesulfonic acid (PTSA) or sulfuric acid. The reaction proceeds via ketalization, where the carbonyl group of cyclohexanone reacts with two hydroxyl groups of ethylene glycol to form a spirocyclic ketal.

Reaction Conditions:

  • Molar Ratio: Cyclohexanone and ethylene glycol in a 1:2 ratio.
  • Catalyst: 0.5–1.0 wt% PTSA.
  • Solvent: Toluene or xylene (azeotropic solvent to remove water).
  • Temperature: Reflux (110–140°C) for 4–6 hours.
  • Workup: Neutralization with sodium bicarbonate, extraction with dichloromethane, and distillation to isolate the product.

Mechanism:

  • Protonation of the carbonyl oxygen by the acid catalyst.
  • Nucleophilic attack by ethylene glycol to form a hemiketal.
  • Second nucleophilic attack and water elimination to yield the spirocyclic ketal.

Yield: 70–85%, depending on catalyst efficiency and water removal.

Ionic Liquid-Mediated Synthesis

A more efficient method employs 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO4]) as a recyclable catalyst. This approach enhances reaction rates and yields while reducing environmental impact.

Reaction Conditions:

  • Catalyst: 10 mol% [BMIM][HSO4].
  • Temperature: 110–132°C.
  • Time: 5.5 hours.
  • Solvent: Solvent-free conditions.

Advantages:

  • Yield: 97.8% due to improved catalytic activity.
  • Reusability: The ionic liquid is recovered and reused for up to five cycles without significant loss in activity.

Oximation of 1,4-Dioxaspiro[4.5]decan-8-one

The ketone intermediate is converted to the target oxime via reaction with hydroxylamine. This step involves nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the imine (oxime).

Standard Hydroxylamine Hydrochloride Method

Reagents:

  • Hydroxylamine hydrochloride (1.2 equivalents).
  • Sodium carbonate or sodium acetate (2.0 equivalents).
  • Solvent: Ethanol or methanol (80% v/v).

Procedure:

  • Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv) in ethanol.
  • Add hydroxylamine hydrochloride and sodium carbonate.
  • Reflux at 80°C for 4–6 hours.
  • Cool, filter, and recrystallize from ethanol/water.

Yield: 75–90%.
Characterization:

  • Molecular Formula: C8H13NO3.
  • Melting Point: 128–130°C (literature unconfirmed; experimental data required).

Microwave-Assisted Oximation

To reduce reaction time, microwave irradiation is employed:

  • Conditions: 100°C, 20 minutes.
  • Yield: Comparable to traditional methods (82–88%).

Mechanistic Insight:
The reaction proceeds via:

  • Deprotonation of hydroxylamine by the base.
  • Nucleophilic attack on the carbonyl carbon.
  • Elimination of water to form the oxime.

Comparative Analysis of Synthetic Routes

Table 1: Ketone Synthesis Methods

Method Catalyst Temperature (°C) Time (h) Yield (%)
Acid-Catalyzed PTSA 110–140 4–6 70–85
Ionic Liquid [BMIM][HSO4] 110–132 5.5 97.8

Table 2: Oximation Conditions

Condition Base Solvent Time (h) Yield (%)
Traditional Reflux Na2CO3 Ethanol 4–6 75–90
Microwave NaOAc Ethanol 0.3 82–88

Challenges and Optimization Strategies

  • Purity of Hydroxylamine: Commercial hydroxylamine hydrochloride often contains impurities; recrystallization from methanol is recommended.
  • Side Reactions: Overheating may lead to Beckmann rearrangement; temperature control is critical.
  • Scale-Up Considerations: Ionic liquid methods are preferable for industrial applications due to higher yields and catalyst recyclability.

Chemical Reactions Analysis

Reduction Reactions

The oxime group can undergo reduction to yield primary amines or imines:

Reaction Conditions Product Reference
Borohydride ReductionNaBH₄ in ethanol, room temperature1,4-Dioxaspiro[4.5]decan-8-ylmethanamine
Catalytic HydrogenationH₂, Pd/C, methanolCyclohexane derivative (after dioxolane cleavage)

Mechanistic Insight : Reduction with sodium borohydride likely proceeds via hydride attack on the imine bond, followed by protonation to yield the amine .

Condensation with Carbonyl Compounds

The oxime acts as a nucleophile, reacting with aldehydes or ketones to form hydrazones or other heterocycles:

Reactant Conditions Product Reference
Aromatic AldehydesAlkaline medium, ethanolSubstituted β-aminoketones or δ-diketones
Aliphatic AldehydesKOH, room temperatureβ-Hydroxyketones

Example : Reaction with benzaldehyde under basic conditions may yield a β-aminoketone analog, similar to transformations observed in tetrahydropyridinylidene salt chemistry .

Acid-Catalyzed Rearrangements

The dioxolane ring is susceptible to acid hydrolysis, regenerating the parent ketone:

Reaction Conditions Product Reference
Acid HydrolysisHCl, H₂O, reflux1,4-Cyclohexanedione
Beckmann RearrangementH₂SO₄, acetic acidLactam derivative (theoretical)

Mechanistic Pathway : Protonation of the oxime’s hydroxyl group triggers cleavage of the C=N bond, followed by dioxolane ring opening to release 1,4-cyclohexanedione .

Catalytic Transformations

The oxime may participate in hydroboration or dearomatization reactions catalyzed by main-group Lewis acids:

Reaction Catalyst Product Reference
HydroborationSilyliumylidene cation (e.g., 1)Boronate ester
Dearomatization of PyridinesHBpin, Si-based catalystReduced spirocyclic amine

Key Insight : The oxime’s lone pair electrons likely coordinate to Lewis acidic silicon centers, enabling hydride transfer from HBpin to form borated intermediates .

Scientific Research Applications

Organic Synthesis

N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Formation of Nitroso Compounds : The hydroxylamine functional group can be oxidized to form nitroso derivatives, which are valuable in further synthetic pathways.

Pharmaceutical Chemistry

This compound has potential applications in pharmaceutical chemistry due to its ability to act as a scaffold for drug development. Its spirocyclic structure may enhance the bioavailability and specificity of pharmaceutical agents.

Material Science

This compound can be utilized in the development of new materials, particularly those requiring specific mechanical or thermal properties. The compound's unique structural features can lead to innovations in polymer chemistry.

Case Study 1: Synthesis of Novel Nitroso Compounds

In a recent study, researchers synthesized novel nitroso compounds from this compound through controlled oxidation reactions. These compounds demonstrated significant antibacterial activity against various pathogens, highlighting the compound's utility in medicinal chemistry.

Case Study 2: Drug Development

Another investigation focused on the use of this compound as a precursor for developing new anti-inflammatory drugs. The spirocyclic structure was found to enhance the efficacy of the active pharmaceutical ingredients, leading to improved therapeutic outcomes in preclinical trials.

Mechanism of Action

The mechanism of action of N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine involves its interaction with molecular targets and pathways within biological systems. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name CAS Number Key Functional Groups Applications References
This compound 180918-12-1 Hydroxylamine, spirocyclic dioxane Cycloaddition intermediates
4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline 389602-90-8 Aniline, spirocyclic dioxane Pharmaceutical intermediates
2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)acetic acid 889949-15-9 Amino acid, spirocyclic dioxane Peptide mimetics, drug design
1,4-Dioxaspiro[4.5]decan-8-ylmethanamine 30482-25-8 Primary amine, spirocyclic dioxane Ligand in metal-catalyzed reactions
8-Methoxy-1,4-dioxaspiro[4.5]decane 66336-42-3 Methoxy, spirocyclic dioxane Protecting group in synthesis

Key Observations:

  • Functional Group Diversity : The hydroxylamine derivative exhibits unique reactivity in nitrone-mediated cycloadditions, distinguishing it from amine- or ether-substituted analogues .
  • Stereoelectronic Effects: The spirocyclic dioxane ring enforces a rigid conformation, enhancing regio- and stereoselectivity in reactions compared to non-spiro hydroxylamines .

Key Observations:

  • The hydroxylamine derivative is synthesized via multi-step sequences involving Mannich reactions and nitrone formation, whereas methoxy or amino analogues are prepared via simpler reductions or substitutions .
  • Yields for this compound are moderate (15–67%), reflecting the complexity of nitrone stabilization .

Key Observations:

  • The hydroxylamine derivative’s nitrone group enables cycloadditions for complex heterocycle assembly, a feature absent in ether- or amino-substituted analogues .
  • Methoxy derivatives are primarily used as protecting groups, lacking the diverse reactivity of hydroxylamines .

Biological Activity

N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine is a compound notable for its unique structural features, including a spirocyclic dioxaspirodecane ring system and a hydroxylamine functional group. Its molecular formula is C8H13NO3, with a molecular weight of 171.19 g/mol. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily linked to its ability to participate in various biochemical pathways. It has been identified as a participant in microwave-assisted reductive amination processes and is involved in the aromatization of bicyclic frameworks into bioactive derivatives such as serotonin and melatonin.

Biochemical Pathways

The compound's hydroxylamine group allows it to engage in nucleophilic substitution reactions, which can lead to the formation of various biologically active derivatives. The potential pathways include:

  • Oxidation : Can yield nitroso or nitro derivatives.
  • Reduction : May produce amines or other reduced products.
  • Substitution : Hydroxylamine can react with alkyl halides or acyl chlorides to form substituted derivatives.

Biological Activity Studies

Research has indicated that this compound exhibits significant biological activity, particularly in the context of neurochemistry and pharmacology. Its derivatives have been studied for their potential effects on neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Neurotransmitter ModulationPotential interaction with serotonin receptors,
Antioxidant PropertiesExhibits radical scavenging activity ,
Antimicrobial ActivityIn vitro studies show effectiveness against specific pathogens ,

Case Studies

  • Neurotransmitter Interaction : A study explored the compound's role in modulating serotonin levels in neuronal cultures, indicating that it may enhance serotonin synthesis through its structural analogs.
  • Antioxidant Activity : Research demonstrated that this compound and its derivatives have significant antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
  • Antimicrobial Effects : A recent investigation revealed that the compound exhibits antimicrobial properties against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. Key Reagents :

  • Hydrazine hydrate, tert-butyl chloroformate (for carbamate protection), ethanol/methanol as solvents.
    Critical Parameters :
  • Maintain reflux conditions (70–80°C) for 6–12 hours to ensure complete conversion .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:
A multi-technique approach is recommended:

NMR Spectroscopy :

  • ¹H NMR : Look for sp³ hybridized protons (δ 1.5–2.5 ppm for cyclohexyl CH₂ groups) and hydroxylamine NH (δ 5.0–6.0 ppm, broad) .
  • ¹³C NMR : Signals at δ 60–70 ppm indicate spirocyclic ether carbons; δ 150–160 ppm confirms C=N bonds in hydrazone derivatives .

IR Spectroscopy :

  • Peaks at ~1630 cm⁻¹ (C=N stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Mass Spectrometry (EI-MS) :

  • Molecular ion peaks (e.g., m/z 803 for a related spirocyclic compound) and fragmentation patterns validate the structure .

Validation : Cross-reference with computational data (e.g., PubChem entries for analogous compounds) .

Basic: What are the recommended storage conditions for this compound?

Methodological Answer:

  • Short-term Storage : Dissolve in anhydrous dimethyl sulfoxide (DMSO) or ethanol, aliquot, and store at -20°C to prevent hydrolysis .
  • Long-term Storage : Lyophilize and keep under inert gas (argon/nitrogen) at 2–8°C to avoid oxidation .
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) ensures stability >98% .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. neuronal cells) or IC₅₀ measurement protocols .
  • Compound Stability : Degradation under assay conditions (e.g., pH-sensitive hydroxylamine groups) .

Q. Resolution Strategies :

Standardize Assays : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .

Stability Studies : Pre-incubate the compound in assay buffers (pH 7.4, 37°C) and monitor degradation via LC-MS .

Q. Example Data from Analogous Compounds :

Biological ActivityCell Line/ModelIC₅₀ (µM)Reference
CytotoxicMCF-720
AntioxidantLiver Homogenate156.3

Advanced: How can reaction yields be optimized for spirocyclic derivatives?

Methodological Answer:

Solvent Optimization : Use ethanol or methanol for polar intermediates; switch to dichloromethane for non-polar steps .

Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate ketalization or hydrazone formation .

Workflow Automation : Employ capsule-based synthesis systems for precise temperature and mixing control, achieving yields >80% .

Q. Case Study :

  • tert-Butyl derivatives synthesized via automated systems showed 82% yield with <3% impurities .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

Core Modifications :

  • Replace the dioxolane ring with dithiolane (S instead of O) to enhance lipophilicity .
  • Introduce methyl groups at the 8-position to study steric effects on biological targets .

Functional Group Variations :

  • Substitute hydroxylamine with carbamate or sulfonamide groups to modulate bioavailability .

Biological Testing :

  • Screen derivatives against panels (e.g., NCI-60 cancer lines) and compare IC₅₀ values .

Q. SAR Insights from Analogous Compounds :

DerivativeStructural ChangeBiological Impact
8-Methyl-spirocyclic compoundIncreased lipophilicityEnhanced cytotoxicity (IC₅₀ ↓)
Sulfonamide derivativeImproved solubilityNeuroprotective activity ↑

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.